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Introduction
Dactylfungins are a class of antifungal antibiotics produced by various fungi. Dactylfungin B,

first isolated from Dactylaria parvispora D500, is a polyketide characterized by a γ-pyrone ring,

a polyalcohol moiety, and a long aliphatic side chain.[1] Its structural complexity and antifungal

activity make it a molecule of interest for further investigation and development. This document

provides detailed protocols for the fermentation of dactylfungin-producing fungi and the

subsequent extraction and purification of dactylfungin compounds.

Disclaimer: Detailed fermentation and extraction protocols specifically for Dactylfungin B from

the original discovery are not readily available in the current body of scientific literature. The

following protocols are based on established methods for the production and isolation of

closely related dactylfungins, such as Dactylfungin A and C, from different fungal species.[2][3]

These methods are expected to be highly applicable for the production of Dactylfungin B.
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Parameter Solid-State Fermentation Liquid-State Fermentation

Fungal Strain Amesia hispanica CBS 149852
Laburnicola nematophila 20AD

(DSM 112866)

Culture Medium Brown rice medium YM 6.3 Medium

Incubation Time 15 days 5 days after glucose depletion

Temperature 23 °C Not specified

Shaking Speed N/A 140 rpm

pH 6.3 (before autoclaving) 6.3

Table 2: Extraction and Purification Yields for
Dactylfungins

Step Sample Yield

Crude Extract
Amesia hispanica on rice

medium
794 mg

Crude Extract
Laburnicola nematophila on

BRFT solid medium
2.2 g

Crude Extract
Laburnicola nematophila in YM

6.3 liquid medium
234 mg

Purified Compound
Dactylfungin C from L.

nematophila
0.8 mg

Experimental Protocols
Protocol 1: Fermentation of Dactylfungin-Producing
Fungi
This protocol details both solid-state and liquid-state fermentation methods.

1.1. Seed Culture Preparation
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Grow the fungal strain (e.g., Amesia hispanica CBS 149852) on Yeast Malt (YM) agar plates

at 23 °C until well-grown colonies are visible.[2]

Using a sterile cork borer (1 cm diameter), cut out agar plugs from the mature culture plates.

[2]

Aseptically transfer approximately 8 agar plugs into a 500 mL Erlenmeyer flask containing

200 mL of YM broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3).[2]

Incubate the seed culture at 23 °C on a rotary shaker at 140 rpm for 7 days.[2]

1.2. Solid-State Fermentation

Prepare the solid rice medium by autoclaving a mixture of 28 g of brown rice and 100 mL of

a basal liquid medium (1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L

KH₂PO₄) in 500 mL Erlenmeyer flasks.[2]

Inoculate each flask with 6 mL of the 7-day-old seed culture.[2]

Incubate the solid cultures in the dark at 23 °C for 15 days.[2]

1.3. Liquid-State Fermentation

Prepare the YM 6.3 medium (composition as in the seed culture).

Inoculate 2-L Erlenmeyer flasks each containing 400 mL of YM 6.3 medium with 2 mL (0.5%

v/v) of a homogenized inoculum.

Monitor the glucose content of the culture daily.

Continue incubation for 5 days after the depletion of glucose.

Protocol 2: Extraction and Purification of Dactylfungins
This protocol outlines the steps for extracting and purifying dactylfungins from the fermentation

culture.

2.1. Extraction from Solid-State Culture
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After the incubation period, cover the mycelia on the rice medium with acetone and sonicate

for 30 minutes at 40 °C.[2]

Separate the mycelia from the acetone extract by filtration through cellulose filter paper.[2]

Repeat the extraction and filtration steps one more time.[2]

Combine the acetone extracts and evaporate the acetone in vacuo at 40 °C to obtain an

aqueous residue.[2]

Extract the aqueous residue twice with an equal volume of ethyl acetate in a separation

funnel.[2]

Combine the resulting ethyl acetate fractions and evaporate to dryness in vacuo at 40 °C.[2]

Dissolve the dry extract in methanol and then extract with an equal volume of heptane to

remove nonpolar impurities.[2]

The methanol phase, containing the crude dactylfungin extract, is then evaporated to

dryness.[2]

2.2. Purification by Flash Chromatography and HPLC

Pre-fractionate the crude extract using flash chromatography on a silica cartridge.[2] A typical

gradient system could be:

Mobile Phase A: Dichloromethane (DCM)

Mobile Phase B: Acetone

Mobile Phase C: DCM/Acetone (8:2) : Methanol

Gradient: 100% A for 5 min, ramp to 100% B in 20 min, then ramp to 100% C in 20 min,

and hold at 100% C for 7 min.[2]

Further purify the fractions containing dactylfungins using preparative High-Performance

Liquid Chromatography (HPLC) with a C18 column. A typical gradient system could be:
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Mobile Phase A: Water + 0.1% Formic Acid

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Gradient: Start with a suitable percentage of B, and gradually increase the concentration

of B over a set period to elute the compounds of interest.

Visualizations
Dactylfungin Biosynthetic Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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